1,3-Propanediol, 2-ethyl-2-propyl-, dicarbamate
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Overview
Description
1,3-Propanediol, 2-ethyl-2-propyl-, dicarbamate is a chemical compound known for its applications in various fields, including pharmaceuticals and industrial chemistry. It is a derivative of 1,3-propanediol and is characterized by the presence of two carbamate groups. This compound is known for its sedative, anticonvulsant, and muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-ethyl-2-propyl-, dicarbamate can be synthesized through multiple synthetic routes. One common method involves the aldol addition followed by hydrogenation. Another method is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the raw materials undergo the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 2-ethyl-2-propyl-, dicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of various derivatives with altered functional groups .
Scientific Research Applications
1,3-Propanediol, 2-ethyl-2-propyl-, dicarbamate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology and medicine, it is known for its sedative and anticonvulsant properties, making it useful in the treatment of anxiety and epilepsy . Additionally, it has industrial applications in the production of polymers and coatings .
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-propyl-, dicarbamate involves its interaction with the central nervous system. It acts as a GABAergic modulator, enhancing inhibitory neurotransmission through the GABAA receptor . This modulation leads to its sedative and anticonvulsant effects. Additionally, it interacts with voltage-gated ion channels, further contributing to its pharmacological properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,3-Propanediol, 2-ethyl-2-propyl-, dicarbamate include carisoprodol, lorbamate, and tolboxane . These compounds share similar structural features and pharmacological properties.
Uniqueness: What sets this compound apart from its counterparts is its unique combination of sedative, anticonvulsant, and muscle relaxant effects. While other compounds may exhibit one or two of these properties, this compound’s ability to provide all three makes it particularly valuable in both medical and industrial applications .
Properties
CAS No. |
22194-40-7 |
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Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-ethylpentyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-3-5-10(4-2,6-15-8(11)13)7-16-9(12)14/h3-7H2,1-2H3,(H2,11,13)(H2,12,14) |
InChI Key |
XBSXQOUEVBSXEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
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